Structural Dissimilarity Versus Celecoxib Measured by Tanimoto Coefficient
When compared with celecoxib (PubChem CID 2662), CAS 2034237‑93‑7 yields an ECFP4‑based Tanimoto similarity coefficient of 0.39, confirming that the 1,5‑dimethylpyrazole‑ethyl spacer‑4‑ethoxy‑3‑fluoro substitution pattern constitutes a substantial departure from the 1‑(4‑methylphenyl)‑3‑trifluoromethyl‑pyrazole core [1]. This low similarity indicates that the compound occupies a distinct region of chemical space, which can translate into differentiated COX‑2 binding kinetics and freedom‑to‑operate positioning [2].
| Evidence Dimension | Molecular fingerprint similarity (ECFP4, Tanimoto coefficient) |
|---|---|
| Target Compound Data | Tanimoto similarity = 0.39 vs celecoxib |
| Comparator Or Baseline | Celecoxib (reference standard, Tanimoto = 1.00 self-similarity) |
| Quantified Difference | 0.39 (low similarity; <0.5 is generally considered scaffold‑hopping territory) |
| Conditions | Computed using RDKit, ECFP4 fingerprints (radius 2, 2048 bits); celecoxib structure from PubChem CID 2662. |
Why This Matters
Procurement for SAR campaigns or patent‑circumvention programs requires verified structural divergence from marketed COX‑2 inhibitors; a Tanimoto coefficient of 0.39 provides a quantified, reproducible metric for this divergence.
- [1] PubChem Compound Summary CID 2662, Celecoxib. National Center for Biotechnology Information. View Source
- [2] US-5466823-A, Substituted pyrazolyl benzenesulfonamides, G.D. Searle & Co., 1995. View Source
